molecular formula C26H21FN4O3S B2673665 N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 536707-67-2

N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Cat. No.: B2673665
CAS No.: 536707-67-2
M. Wt: 488.54
InChI Key: VEPBKKGVYOXIIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H21FN4O3S and its molecular weight is 488.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, focusing on anti-inflammatory effects, enzyme inhibition, and structure-activity relationships (SAR).

Chemical Structure

The compound can be described by its molecular formula C20H20FN3O2SC_{20}H_{20}FN_3O_2S. Its structural components include a pyrimidine derivative with a thioacetamide linkage and a fluorobenzyl moiety, which are critical for its biological activity.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of compounds similar to this compound. For instance, related pyrimidine derivatives have demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced models, indicating their potential as therapeutic agents against inflammation .

Key Findings:

  • Inhibition of COX Enzymes : Compounds structurally related to the target compound have shown IC50 values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 42.1 μM. This suggests that modifications in the structure can enhance anti-inflammatory activity through selective inhibition of these enzymes .
CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3a19.45 ± 0.0742.1 ± 0.30
3b26.04 ± 0.3631.4 ± 0.12
4b28.39 ± 0.0323.8 ± 0.20

Enzyme Inhibition

In addition to anti-inflammatory effects, the compound's ability to inhibit specific enzymes is noteworthy. For example, studies on related fluorobenzyl derivatives indicate that they can act as competitive inhibitors for tyrosinase, an enzyme crucial in melanin production and implicated in various skin disorders . The kinetic studies revealed low micromolar IC50 values for these derivatives.

Enzyme Inhibition Data:

CompoundEnzyme TypeIC50 (μM)
5cTyrosinase40.43
Other AnaloguesTyrosinaseVaries (Low Micromolar Range)

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications such as the introduction of electron-donating groups or variations in the aromatic rings can significantly influence the compound's efficacy.

  • Electron-Donating Groups : The presence of groups like methoxy enhances solubility and interaction with target enzymes.
  • Aromatic Variations : Substituents on the phenyl rings can modulate binding affinity and selectivity against COX enzymes.

Case Studies

Several studies have evaluated compounds with similar structures in vivo and in vitro:

  • In Vivo Models : A study demonstrated that certain pyrimidine derivatives effectively reduced inflammation in carrageenan-induced paw edema models, showcasing their therapeutic potential .
  • In Vitro Assays : Another investigation revealed that specific derivatives significantly inhibited iNOS and COX-2 expression in RAW264.7 macrophages, further supporting their role as anti-inflammatory agents .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN4O3S/c1-34-19-12-10-18(11-13-19)31-25(33)24-23(20-4-2-3-5-21(20)29-24)30-26(31)35-15-22(32)28-14-16-6-8-17(27)9-7-16/h2-13,29H,14-15H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPBKKGVYOXIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.